molecular formula C8H6FNO B13577822 4-fluoro-1H-indol-3-ol

4-fluoro-1H-indol-3-ol

Cat. No.: B13577822
M. Wt: 151.14 g/mol
InChI Key: ULFRMHNLJDQXNF-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indol-3-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 4-position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-indol-3-ol typically involves the introduction of a fluorine atom into the indole ring. One common method is the electrophilic fluorination of 1H-indol-3-ol using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-indol-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a carbonyl group.

    Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: 4-fluoro-1H-indole-3-one.

    Reduction: 4-fluoro-1H-dihydroindole-3-ol.

    Substitution: Various 4-substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-1H-indol-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-1H-indol-3-ol involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

    1H-indol-3-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.

    4-chloro-1H-indol-3-ol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    4-bromo-1H-indol-3-ol:

Uniqueness: The presence of the fluorine atom in 4-fluoro-1H-indol-3-ol imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug discovery and other scientific research areas.

Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

4-fluoro-1H-indol-3-ol

InChI

InChI=1S/C8H6FNO/c9-5-2-1-3-6-8(5)7(11)4-10-6/h1-4,10-11H

InChI Key

ULFRMHNLJDQXNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)O

Origin of Product

United States

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